molecular formula C13H19N7O2 B5746216 6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B5746216
M. Wt: 305.34 g/mol
InChI Key: BCFTXLJXDRKIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, agriculture, and environmental science. This compound is also known as DMTA-Pyridazine and is a member of the triazine family of compounds.

Mechanism of Action

The exact mechanism of action of DMTA-Pyridazine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DMTA-Pyridazine has been shown to reduce the activity of certain inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
DMTA-Pyridazine has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMTA-Pyridazine has been shown to reduce the production of inflammatory mediators, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using DMTA-Pyridazine in lab experiments include its potent anticancer and anti-inflammatory properties, as well as its relatively easy synthesis. However, limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of DMTA-Pyridazine. These include further studies to fully understand its mechanism of action, as well as studies to determine its potential use in the treatment of other diseases such as neurodegenerative diseases and autoimmune disorders. Additionally, future studies could focus on the development of new and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves the reaction of 4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazine-2-ol with 3-chloropyridazine in the presence of a base. This reaction results in the formation of DMTA-Pyridazine in good yields.

Scientific Research Applications

The potential applications of DMTA-Pyridazine in scientific research are diverse and significant. This compound has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment. Additionally, DMTA-Pyridazine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[[4-(dimethylamino)-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-8(2)7-14-11-15-12(20(3)4)17-13(16-11)22-10-6-5-9(21)18-19-10/h5-6,8H,7H2,1-4H3,(H,18,21)(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFTXLJXDRKIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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